molecular formula C17H20F3N3O2S B2740669 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one CAS No. 1396629-05-2

3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one

Cat. No.: B2740669
CAS No.: 1396629-05-2
M. Wt: 387.42
InChI Key: NJPYHIXKAQECPF-UHFFFAOYSA-N
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Description

3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one, commonly known as TFP, is a chemical compound that has shown promising results in scientific research applications. TFP is a thiazepane derivative that has been synthesized using various methods, and its mechanism of action is still being studied.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has led to the synthesis of novel compounds incorporating the piperazine and triazole derivatives, showing significant antimicrobial activities against various microorganisms. For instance, compounds synthesized from ester ethoxycarbonylhydrazones and primary amines, including those with piperazine components, have been evaluated for their antimicrobial properties, with some exhibiting good to moderate activities (H. Bektaş et al., 2010). Similarly, a series of 1,4-disubstituted 1,2,3-triazole derivatives bearing piperazine carboxamides showed moderate to good antimicrobial activities against tested strains (Rahul P. Jadhav et al., 2017).

Pharmaceutical Applications

The piperazine derivative has been central to the synthesis of potent pharmaceutical agents. An efficient synthesis process for a potent PPARpan agonist incorporating a piperazine structure demonstrates the compound's potential in therapeutic applications (Jiasheng Guo et al., 2006). Moreover, piperazine analogues have been explored for their selectivity and activity against melanocortin receptors, indicating their potential in developing treatments for conditions mediated by these receptors (F. Mutulis et al., 2004).

Chemical Synthesis and Reactivity

Dieckmann cyclization has been utilized to form piperazine-2,5-diones, showcasing the chemical reactivity and potential applications of piperazine derivatives in complex organic syntheses (Claude Larrivée Aboussafy et al., 2012). The reactivity properties and adsorption behavior of triazole derivatives, including those with piperazine components, have been studied through DFT and MD simulation studies, highlighting their stability and potential pharmaceutical applications (H. Al-Ghulikah et al., 2021).

Properties

IUPAC Name

3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,4-thiazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c18-17(19,20)12-2-1-3-13(10-12)22-5-7-23(8-6-22)16(25)14-11-26-9-4-15(24)21-14/h1-3,10,14H,4-9,11H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPYHIXKAQECPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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